

2-(Pyrrolidin-1-yl)pyridine-3-boronic acid chemical properties

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Compound of Interest

Compound Name: 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid

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Technical Guide: 2-(Pyrrolidin-1-yl)pyridine-3-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **2-(Pyrrolidin-1-yl)pyridine-3-boronic acid**. This document is intended for an audience with a technical background in chemistry and drug discovery.

Core Chemical Properties

2-(Pyrrolidin-1-yl)pyridine-3-boronic acid is a heterocyclic organic compound containing a pyridine ring substituted with a pyrrolidine and a boronic acid group. Such structures are of significant interest in medicinal chemistry, often serving as key building blocks in the synthesis of complex molecules with potential therapeutic activities.

Table 1: Physicochemical Properties of **2-(Pyrrolidin-1-yl)pyridine-3-boronic Acid**

| Property | Value | Reference(s) |
|---------------------|---|---------------------|
| CAS Number | 1257648-75-1 | [1] |
| Molecular Formula | C ₉ H ₁₃ BN ₂ O ₂ | [1] |
| Molecular Weight | 192.02 g/mol | [1] |
| Appearance | Powder | |
| Melting Point | 107-112 °C | |
| Storage Temperature | 2-8°C | |
| SMILES String | OB(O)c1cccnc1N2CCCC2 | |
| InChI Key | ROELQLBROWVGFW-UHFFFAOYSA-N | |

Synthesis and Reactivity

While a specific, detailed synthesis protocol for **2-(Pyrrolidin-1-yl)pyridine-3-boronic acid** is not readily available in public literature, its structure suggests that it can be synthesized through established methods for the preparation of substituted pyridylboronic acids. A plausible synthetic approach involves the metalation of a corresponding 2-(pyrrolidin-1-yl)pyridine precursor followed by borylation.

One general method for the synthesis of pyridylboronic acids involves a halogen-metal exchange of a halopyridine, followed by reaction with a trialkyl borate and subsequent hydrolysis. Patents describe multi-step processes for preparing similar pyridin-2-boronic acid esters, which involve metalation and reaction with a boric acid triester.[\[2\]](#)[\[3\]](#)

The boronic acid functional group makes this compound a versatile reagent in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, allowing for the connection of the pyridyl scaffold to various aryl or heteroaryl moieties.

Experimental Protocols

Detailed experimental protocols for the synthesis and specific reactions of **2-(Pyrrolidin-1-yl)pyridine-3-boronic acid** are not publicly documented. However, a general protocol for a Suzuki-Miyaura coupling reaction using a pyridylboronic acid is provided below as a representative experimental workflow.

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

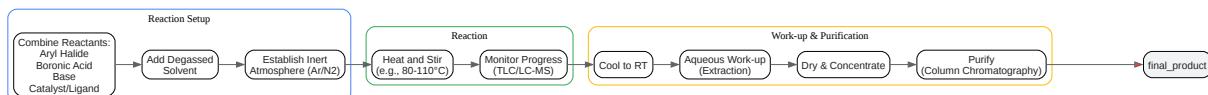
- Aryl or heteroaryl halide (1.0 eq)
- **2-(Pyrrolidin-1-yl)pyridine-3-boronic acid** (1.2 - 1.5 eq)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{Pd}_2(\text{dba})_3$, or $\text{Pd}(\text{dppf})\text{Cl}_2$) (1-5 mol%)
- Ligand (if required, e.g., SPhos, XPhos)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , K_3PO_4) (2-3 eq)
- Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)

Procedure:

- To an oven-dried reaction vessel, add the aryl/heteroaryl halide, **2-(pyrrolidin-1-yl)pyridine-3-boronic acid**, palladium catalyst, ligand (if used), and base.
- Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
- Add the anhydrous and degassed solvent via syringe.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
- Upon completion, cool the reaction to room temperature.

- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Logical Workflow for Suzuki-Miyaura Coupling



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A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

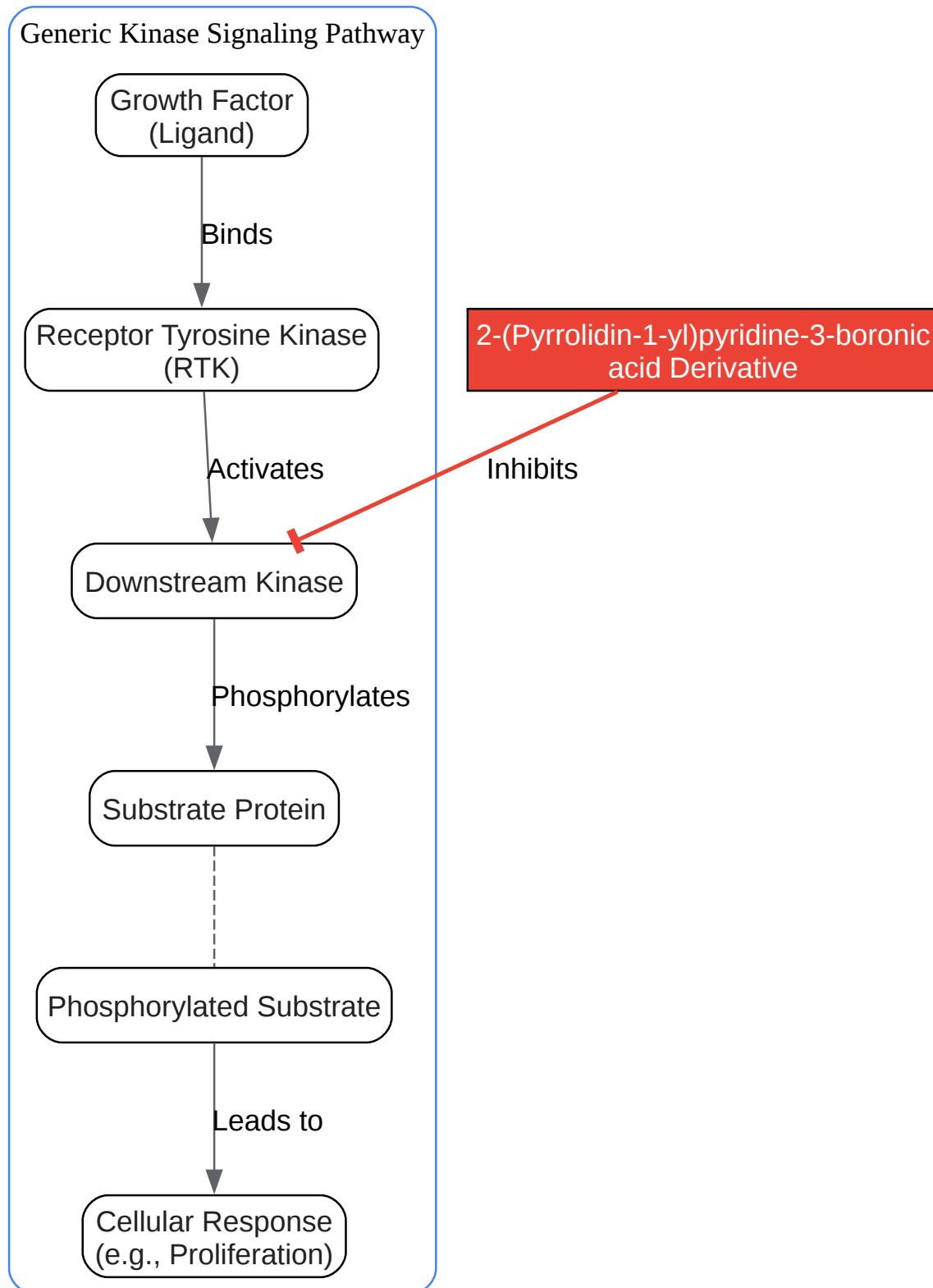
Applications in Drug Discovery

The pyrrolidine moiety is a common scaffold in many biologically active compounds due to its ability to form hydrogen bonds and its conformational flexibility.^[4] Boronic acids are known to act as serine protease inhibitors and have been incorporated into several approved drugs. The combination of these two functionalities in **2-(pyrrolidin-1-yl)pyridine-3-boronic acid** makes it an attractive starting point for the synthesis of novel drug candidates.

While the specific biological targets of this compound are not yet publicly disclosed, related structures have shown activity as inhibitors of various enzymes, including kinases. For example, certain 2-(pyridin-3-yl)-pyrimidine derivatives have been investigated as RET kinase inhibitors.^[5]

Hypothetical Signaling Pathway Inhibition

Given the prevalence of pyridine-containing compounds as kinase inhibitors, a hypothetical scenario could involve the inhibition of a generic kinase signaling pathway.



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Hypothetical inhibition of a kinase signaling pathway by a derivative.

Safety and Handling

Table 2: Hazard Information for **2-(Pyrrolidin-1-yl)pyridine-3-boronic Acid**

| Hazard | Description |
|-------------------------------|--|
| Signal Word | Warning |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 |
| Personal Protective Equipment | Dust mask (type N95), eyeshields, gloves |

Data obtained from supplier safety information.

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

2-(Pyrrolidin-1-yl)pyridine-3-boronic acid is a valuable building block for medicinal chemistry and drug discovery. Its chemical properties, particularly its utility in Suzuki-Miyaura cross-coupling reactions, provide a versatile platform for the synthesis of a wide range of novel compounds. While specific biological data for this compound is limited in the public domain, the structural motifs suggest potential for the development of enzyme inhibitors, particularly for kinases. Further research is warranted to fully elucidate its biological activity and therapeutic potential.

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